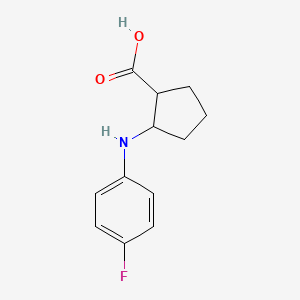
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex lipid molecule. It is a derivative of docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and is often studied for its potential biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of docosahexaenoic acid with hexadecanoic acid, followed by the attachment of a phosphoethanolamine group. The reaction conditions often require the use of catalysts such as immobilized lipase and solvents like dimethyl sulfoxide (DMSO) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using biocatalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis, allowing for better control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and oxygen, often under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Alcohols and reduced fatty acid derivatives.
Substitution: Various substituted phospholipids and fatty acid derivatives.
科学的研究の応用
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the formulation of specialized nutritional supplements and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It targets various molecular pathways, including those involved in inflammation and oxidative stress, by modulating the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
Docosahexaenoic acid: A precursor to the compound, known for its anti-inflammatory properties.
Eicosapentaenoic acid: Another omega-3 fatty acid with similar biological effects.
Phosphatidylcholine: A phospholipid with structural similarities but different functional properties.
Uniqueness
(2-Docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acid chains and the presence of a phosphoethanolamine group, which imparts distinct biological activities and potential therapeutic benefits.
特性
IUPAC Name |
(2-docosa-4,7,10,13,16,19-hexaenoyloxy-3-hexadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35,44H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,36-43H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESVDEZGAHUQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
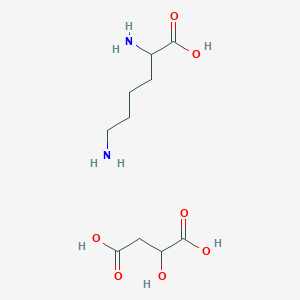
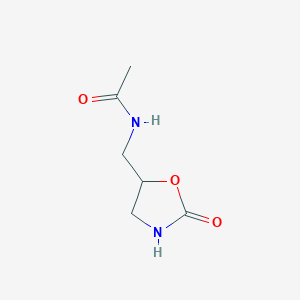
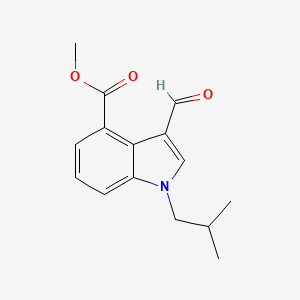
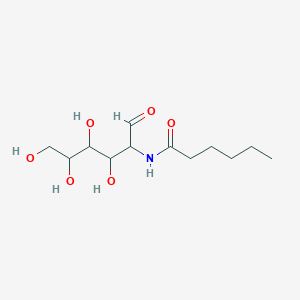
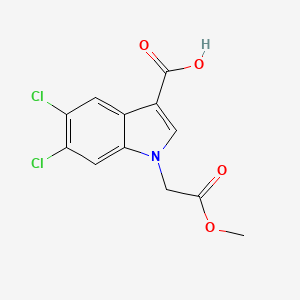
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)

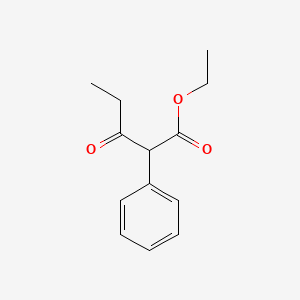
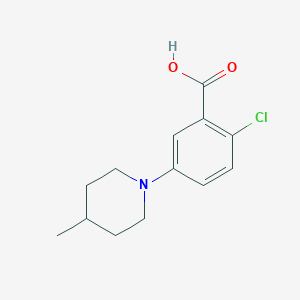
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
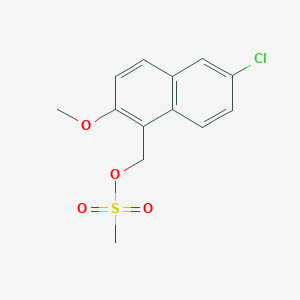
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
